(2R)-2-ETHYL-PYRROLIDINE
Overview
Description
®-2-ethylpyrrolidine is a chiral organic compound belonging to the class of pyrrolidines. It is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-ethylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-1-pyrroline using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the reduction of 2-ethylpyrrole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In industrial settings, ®-2-ethylpyrrolidine is often produced through catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, allows for the efficient and enantioselective production of the desired ®-enantiomer. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-2-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert ®-2-ethylpyrrolidine to its corresponding amine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Functionalized pyrrolidines
Scientific Research Applications
®-2-ethylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: ®-2-ethylpyrrolidine derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, in enzyme-catalyzed reactions, ®-2-ethylpyrrolidine can act as an inhibitor or activator, modulating the enzyme’s function through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-2-ethylpyrrolidine: The enantiomer of ®-2-ethylpyrrolidine with opposite spatial arrangement.
2-methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.
2-ethylpiperidine: A six-membered ring analog with an ethyl group.
Uniqueness
®-2-ethylpyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications requiring high selectivity, such as in pharmaceutical synthesis and chiral catalysis. The compound’s ability to participate in diverse chemical reactions and its utility as a chiral building block further highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-ethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLDRUSMYBXRI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448665 | |
Record name | (R)-2-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123168-37-6 | |
Record name | (R)-2-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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